molecular formula C14H17N3 B2830960 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2176069-12-6

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2830960
CAS No.: 2176069-12-6
M. Wt: 227.311
InChI Key: LRLVDZDYIIMOAL-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an imidazole and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by its coupling with a tetrahydroisoquinoline precursor. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced tetrahydroisoquinoline derivative.

Scientific Research Applications

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the tetrahydroisoquinoline moiety may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-methyl-1H-imidazol-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroquinoline
  • 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the imidazole ring at the 5-position and the tetrahydroisoquinoline framework provides a unique scaffold that can be exploited for the development of novel therapeutic agents.

Properties

IUPAC Name

2-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLVDZDYIIMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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